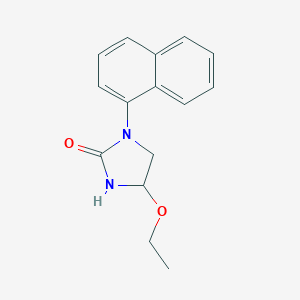
4-Ethoxy-1-naphthalen-1-ylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TIK-301, also known as Beta-methyl-6-chloromelatonin, LY-156735, or PD-6735, is a synthetic melatonin receptor agonist. It is primarily developed for the treatment of insomnia and other sleep disorders. TIK-301 acts on melatonin receptors MT1 and MT2 in the brain, specifically in the suprachiasmatic nucleus, which regulates the sleep-wake cycle .
Preparation Methods
The synthesis of TIK-301 involves several steps, starting with the chlorination of melatonin derivatives. The compound is synthesized by reacting 6-chloro-5-methoxyindole with propylamine, followed by acetylation to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods are similar but scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
TIK-301 undergoes various chemical reactions, including:
Oxidation: TIK-301 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: TIK-301 can undergo substitution reactions, particularly at the chlorine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TIK-301 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of melatonin receptor agonists and their interactions with various receptors.
Biology: TIK-301 is used to investigate the role of melatonin receptors in regulating circadian rhythms and sleep-wake cycles.
Medicine: The compound is being studied for its potential to treat sleep disorders, depression, and other circadian rhythm disorders.
Industry: TIK-301 is used in the development of new pharmaceuticals targeting melatonin receptors.
Mechanism of Action
TIK-301 exerts its effects by acting as an agonist at melatonin receptors MT1 and MT2. These receptors are G protein-coupled receptors located in the suprachiasmatic nucleus of the brain. By binding to these receptors, TIK-301 mimics the action of melatonin, promoting sleep and regulating the sleep-wake cycle. Additionally, TIK-301 acts as an antagonist at serotonin receptors 5-HT2B and 5-HT2C, which may contribute to its antidepressant effects .
Comparison with Similar Compounds
TIK-301 is similar to other melatonin receptor agonists such as:
Ramelteon: Another melatonin receptor agonist used to treat insomnia. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Tasimelteon: Used for treating non-24-hour sleep-wake disorder, particularly in blind individuals. It also acts on MT1 and MT2 receptors but has different binding affinities and pharmacological properties.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used to treat major depressive disorder.
TIK-301 is unique in its high affinity for both MT1 and MT2 receptors and its additional action as a serotonin receptor antagonist, which may enhance its therapeutic effects .
Properties
CAS No. |
101564-86-7 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-ethoxy-1-naphthalen-1-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-10-17(15(18)16-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,16,18) |
InChI Key |
YFUFISRAPYHEPS-UHFFFAOYSA-N |
SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
Synonyms |
4-ethoxy-1-naphthalen-1-yl-imidazolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


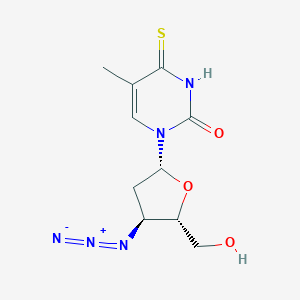
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
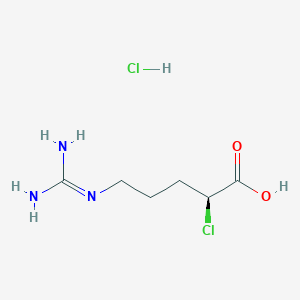

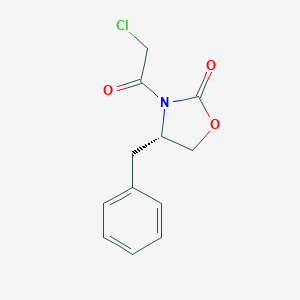
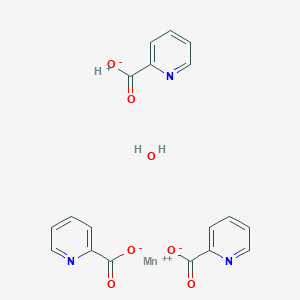
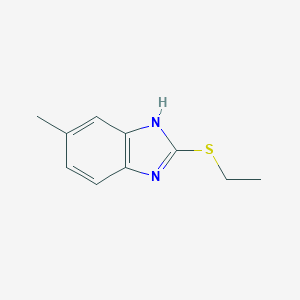
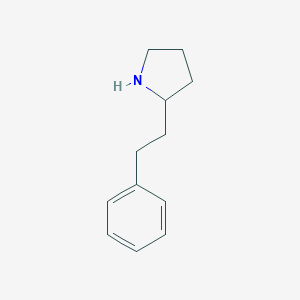
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate](/img/structure/B24548.png)
![Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide](/img/structure/B24549.png)
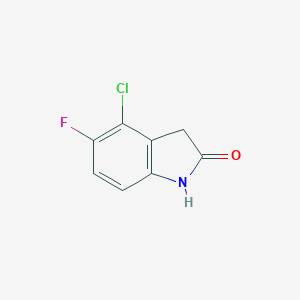
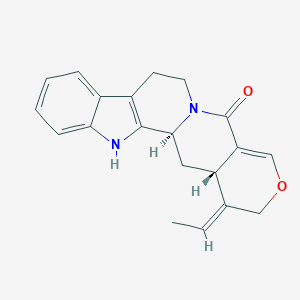
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
